N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a dimethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the following steps:
Formation of Benzothiazole and Thiazole Rings: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones. The thiazole ring can be formed by the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzothiazole and thiazole rings are then coupled using appropriate coupling agents such as carbodiimides or phosphonium salts.
Amidation: The final step involves the amidation of the coupled product with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole and thiazole rings can interact with biological macromolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is unique due to the presence of both benzothiazole and thiazole rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-7-8-13(9-12(11)2)17(23)22-19-21-15(10-24-19)18-20-14-5-3-4-6-16(14)25-18/h3-10H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDNYDWTHZHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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